molecular formula C18H21NO6S B2860416 methyl 4-{[2-methoxy-2-(3-methoxyphenyl)ethyl]sulfamoyl}benzoate CAS No. 1797880-45-5

methyl 4-{[2-methoxy-2-(3-methoxyphenyl)ethyl]sulfamoyl}benzoate

Cat. No.: B2860416
CAS No.: 1797880-45-5
M. Wt: 379.43
InChI Key: RVSFNBKBWVYQGC-UHFFFAOYSA-N
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Description

Methyl 4-{[2-methoxy-2-(3-methoxyphenyl)ethyl]sulfamoyl}benzoate is a synthetic sulfamoyl benzoate derivative characterized by a central benzoate ester core linked to a sulfamoyl group and a substituted ethylamine moiety. The ethyl group is modified with two methoxy substituents at the 2-position and a 3-methoxyphenyl ring.

Key structural features include:

  • Methyl benzoate ester: Enhances lipophilicity and stability.
  • 2-Methoxy-2-(3-methoxyphenyl)ethyl group: Introduces steric bulk and electronic effects, influencing molecular conformation and biological interactions.

Properties

IUPAC Name

methyl 4-[[2-methoxy-2-(3-methoxyphenyl)ethyl]sulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S/c1-23-15-6-4-5-14(11-15)17(24-2)12-19-26(21,22)16-9-7-13(8-10-16)18(20)25-3/h4-11,17,19H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSFNBKBWVYQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-methoxy-2-(3-methoxyphenyl)ethyl]sulfamoyl}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form methyl 4-hydroxybenzoate.

    Sulfamoylation: The next step involves the reaction of methyl 4-hydroxybenzoate with sulfamoyl chloride in the presence of a base, such as triethylamine, to form methyl 4-(sulfamoyl)benzoate.

    Substitution with Methoxyphenyl Group: The final step involves the reaction of methyl 4-(sulfamoyl)benzoate with 2-methoxy-2-(3-methoxyphenyl)ethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-methoxy-2-(3-methoxyphenyl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-(N-(2-methoxy-2-(3-methoxyphenyl)ethyl)sulfamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-{[2-methoxy-2-(3-methoxyphenyl)ethyl]sulfamoyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Structural Comparison of Sulfamoyl Benzoate Derivatives
Compound Name Core Structure Substituents Molecular Formula
Target Compound Methyl benzoate + sulfamoyl 2-Methoxy-2-(3-methoxyphenyl)ethyl Not explicitly provided
Compound 78 () Methyl benzoate + sulfamoyl 2-(1-Benzhydryl-5-chloro-2-methylindol-3-yl)ethyl C₃₂H₂₉ClN₂O₄S
Metsulfuron-methyl () Methyl benzoate + sulfonylurea 4-Methoxy-6-methyl-1,3,5-triazin-2-yl C₁₄H₁₅N₅O₆S
Methyl N-4-[...]carbamate () Methyl benzoate + sulfamoyl 2-(5-Chloro-2-methoxybenzamido)ethyl C₁₈H₁₉ClN₂O₆S

Key Observations :

  • The target compound shares the sulfamoyl benzoate core with compound 78 but differs in the amine substituent, replacing the bulky indole-benzhydryl group with a smaller 3-methoxyphenyl moiety.
  • Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound lacks a triazine ring, suggesting divergent biological applications .

Physicochemical Properties

Table 2: Thermal and Spectral Properties
Compound Melting Point (°C) NMR Characteristics (Key Signals) Reference
Target Compound Not reported Expected δ ~3.8–4.0 ppm (methoxy groups), δ ~7.3–7.5 ppm (aromatic protons) N/A
Compound 78 573.1 δ 3.94 ppm (ester methyl), δ 7.43 ppm (indole proton), δ 7.38–7.29 ppm (benzhyryl aromatic ring)
Compound 79 571.1 δ 12.1 ppm (carboxylic acid proton), δ 7.14 ppm (chlorinated indole proton)

Key Observations :

  • The high melting point of compound 78 (>570°C) reflects its rigid, bulky indole-benzhydryl substituent, whereas the target compound’s simpler structure may result in a lower melting point.
  • Methoxy groups in the target compound would produce distinct NMR signals compared to halogenated or heterocyclic substituents in analogs .

Biological Activity

Methyl 4-{[2-methoxy-2-(3-methoxyphenyl)ethyl]sulfamoyl}benzoate is a compound with a complex structure, featuring a sulfamoyl group and methoxy substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₁N₁O₆S
  • Molecular Weight : 379.4 g/mol
  • CAS Number : 1797880-45-5

The compound's structure includes a benzoate moiety linked to a sulfamoyl group, which is further connected to a methoxy-substituted ethyl chain. This structural arrangement is significant for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar sulfamoyl structures exhibit notable antimicrobial properties. In vitro studies have shown that this compound may possess antibacterial and antifungal activities, although specific data on this compound is limited. Compounds in this class have been tested against various pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
  • Fungi : Aspergillus niger, Fusarium solani

The effectiveness of these compounds is typically measured by the zone of inhibition in agar diffusion tests .

The proposed mechanism of action for sulfamoyl-containing compounds often involves the inhibition of key enzymes or pathways critical to microbial survival. For instance, the sulfamoyl group may interfere with metabolic pathways by mimicking substrates or inhibiting enzyme activity.

Case Studies and Experimental Data

  • Antimicrobial Screening :
    • A study evaluated various sulfamoyl derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited moderate to good activity against tested bacterial strains and fungi .
  • Pharmacokinetics :
    • The absorption, distribution, metabolism, and excretion (ADME) properties are crucial for understanding the bioavailability of this compound. Preliminary studies suggest that compounds with similar structures may have varying degrees of bioavailability depending on their chemical properties and formulation .
  • In Vivo Studies :
    • While specific in vivo studies on this compound are sparse, related compounds have shown promising results in animal models for treating infections caused by resistant strains of bacteria. This highlights the potential therapeutic applications of this compound in clinical settings.

Summary Table of Biological Activities

Activity TypeOrganism TestedResult
AntibacterialStaphylococcus aureusModerate activity observed
AntibacterialEscherichia coliModerate activity observed
AntifungalAspergillus nigerModerate activity observed

Q & A

Q. What are the established synthetic routes for methyl 4-{[2-methoxy-2-(3-methoxyphenyl)ethyl]sulfamoyl}benzoate, and what challenges arise during purification?

The synthesis typically involves multi-step reactions, starting with the coupling of a sulfamoyl chloride intermediate to a benzoate ester backbone. For example:

  • Step 1 : React 3-methoxyphenethylamine with methoxy-substituted sulfamoyl chloride under basic conditions (e.g., triethylamine) to form the sulfamoyl ethylamine intermediate .
  • Step 2 : Esterification or coupling with methyl 4-chlorosulfonylbenzoate, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Challenges include controlling regioselectivity and removing unreacted starting materials, which can reduce yields below 70% .

Q. Which analytical techniques are critical for structural validation of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of methoxy groups (δ ~3.8 ppm) and sulfamoyl linkages (δ ~7.5–8.2 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 423.12 for C18_{18}H21_{21}NO6_6S) and fragmentation patterns .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screening focuses on enzyme inhibition assays (e.g., phospholipase A2α or kinase targets) using fluorometric or colorimetric substrates. For example:

  • Protocol : Incubate the compound (1–100 µM) with recombinant enzyme and substrate, measuring activity via fluorescence quenching. IC50_{50} values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Key Parameters :
    • Temperature : Lower temperatures (0–5°C) reduce side reactions during sulfamoyl coupling .
    • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate esterification .
    • Workup : Liquid-liquid extraction with dichloromethane/water minimizes polar impurities .
  • Validation : Monitor reaction progress via TLC and optimize using Design of Experiments (DoE) to balance time and yield .

Q. What structure-activity relationship (SAR) insights exist for modifying the methoxy or sulfamoyl groups?

  • Methoxy Substitution : Replacing the 3-methoxyphenyl group with a 4-ethoxy analog increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Sulfamoyl Modifications : Converting the sulfamoyl to a sulfonamide group (-SO2_2NH2_2) abolishes enzyme inhibition, highlighting the necessity of the N-linked ethyl moiety for target binding .

Q. What mechanistic insights exist for its interaction with cytosolic phospholipase A2α (cPLA2α)?

  • Molecular Docking : The sulfamoyl group forms hydrogen bonds with Arg200^{200} in the catalytic pocket, while the methoxyphenyl moiety engages in π-π stacking with Tyr185^{185} .
  • Kinetic Studies : Non-competitive inhibition (Ki_i = 0.8 µM) suggests binding to an allosteric site, as shown by Lineweaver-Burk plots .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Potential Causes : Variability in assay conditions (e.g., DMSO concentration affecting compound solubility) or impurities in synthesized batches.
  • Resolution :
    • Validate purity via HPLC (>95%) .
    • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Storage : Store in airtight containers at 4°C, protected from light and moisture .
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

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